molecular formula C16H21NO4 B137126 3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid CAS No. 149353-73-1

3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid

Cat. No.: B137126
CAS No.: 149353-73-1
M. Wt: 291.34 g/mol
InChI Key: CJOYUDHDAPSYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid (CAS: 799293-91-7) is a benzazepine derivative featuring a seven-membered azepine ring fused to a benzene core (benzo[d]azepine). The tert-butoxycarbonyl (Boc) group at position 3 acts as a protective moiety for amines, a common strategy in peptide and small-molecule synthesis to prevent unwanted reactions during multi-step processes . The carboxylic acid substituent at position 7 enhances solubility and facilitates further functionalization, making this compound a versatile intermediate in pharmaceutical research, particularly in the synthesis of kinase inhibitors and anticancer agents . It is commercially available from suppliers such as Shanghai Haohong Scientific Co., Ltd. and CymitQuimica, with pricing varying significantly by quantity (e.g., 100 mg: €349.00; 1 g: €1,296.00) .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-6-11-4-5-13(14(18)19)10-12(11)7-9-17/h4-5,10H,6-9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOYUDHDAPSYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501142618
Record name 3-(1,1-Dimethylethyl) 1,2,4,5-tetrahydro-3H-3-benzazepine-3,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149353-73-1
Record name 3-(1,1-Dimethylethyl) 1,2,4,5-tetrahydro-3H-3-benzazepine-3,7-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149353-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Dimethylethyl) 1,2,4,5-tetrahydro-3H-3-benzazepine-3,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Procedure

The reaction proceeds via bromine-mediated oxidation under alkaline conditions (Table 1):

Table 1: Synthesis Parameters for 3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-Benzo[D]Azepine-7-Carboxylic Acid

ParameterDetails
Starting Material tert-Butyl 7-acetyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate
Solvent System 1,4-Dioxane/Water (23 mL + 32 mL)
Reagents Sodium hydroxide (55.2 mmol), Bromine (20.7 mmol)
Temperature 0°C
Reaction Time 1 hour
Work-Up Quenching with acetone, acidification with 5N HCl, extraction with ethyl acetate
Yield Quantitative (100%)

Mechanistic Insights

The reaction exploits bromine’s oxidative capacity under basic conditions to convert the acetyl group (-COCH₃) at the 7-position into a carboxylic acid (-COOH). The mechanism likely follows a haloform reaction pathway :

  • Enolate Formation : Deprotonation of the acetyl group by NaOH generates an enolate.

  • Bromination : Sequential bromination at the α-carbon forms a tribromo intermediate.

  • Cleavage : Hydrolysis of the tribromo species yields the carboxylic acid and bromoform (CHBr₃).

The tert-butoxycarbonyl (Boc) group remains intact due to its stability under alkaline conditions, ensuring selective functionalization at the 7-position.

Optimization Considerations

  • Temperature Control : Maintaining 0°C prevents side reactions such as over-oxidation or Boc group cleavage.

  • Bromine Addition Rate : Dropwise addition minimizes exothermic side reactions.

  • Quenching Protocol : Acetone neutralizes excess bromine, reducing hazardous byproduct formation.

Characterization and Analytical Data

Spectroscopic Confirmation

The product’s structure is validated via ¹H NMR and mass spectrometry:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.60–7.80 (m, 2H, aromatic), 7.16–7.32 (m, 1H, aromatic), 3.41–3.52 (m, 4H, azepine CH₂), 2.84–2.97 (m, 4H, azepine CH₂), 1.34–1.47 (s, 9H, Boc CH₃).

  • MS (ES+) : m/z 292.2 [M+H]⁺ (calculated for C₁₆H₂₁NO₄: 291.34 g/mol).

Physicochemical Properties

  • Boiling Point : 442.7°C (predicted)

  • Density : 1.190 g/cm³

  • pKa : 4.40 (indicative of moderate acidity, suitable for salt formation).

Comparative Analysis of Alternative Routes

While the bromine-mediated method is predominant, other approaches are theorized but lack experimental validation in the literature:

Carboxylation via Grignard Reagents

Hypothetically, treating a bromobenzazepine intermediate with CO₂ in the presence of a Grignard reagent (e.g., Mg) could introduce the carboxylic acid group. However, this method risks Boc group degradation under strongly nucleophilic conditions.

Hydrolysis of Nitrile Precursors

Conversion of a 7-cyano derivative to the carboxylic acid via acidic or basic hydrolysis (e.g., H₂SO₄/KOH) is plausible but unreported for this compound.

Industrial Applications and Scalability

The reported method’s quantitative yield and simplicity make it industrially viable. Key scalability factors include:

  • Solvent Recovery : 1,4-Dioxane can be recycled via distillation.

  • Bromine Handling : Automated dosing systems mitigate toxicity risks.

  • Cost Efficiency : Bulk pricing for bromine (~$10/10g) and NaOH ensures economic production .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality, which can then participate in further chemical or biological interactions.

Comparison with Similar Compounds

Key Observations:

Core Structure : The benzo[d] vs. benzo[b] designation indicates the position of nitrogen relative to the benzene ring, affecting electronic properties and biological activity.

Substituents :

  • The Boc group in the target compound enhances stability during synthesis, whereas bromine in the analog (Table 1, row 2) introduces steric bulk and alters reactivity .
  • The methyl ester and sulfonyl groups in the benzo[b]azepine derivative (Table 1, row 3) improve lipophilicity, favoring membrane permeability in drug candidates .

Applications : The target compound’s Boc protection and carboxylic acid group make it ideal for stepwise synthesis, while the hydrochloride salt (Table 1, row 4) is more reactive in acidic conditions .

Key Observations:

Synthetic Complexity : The hydrochloride salt requires multi-step cyclization and acidic deprotection, whereas the target compound’s Boc group simplifies intermediate handling .

Cost Variability : The target compound is significantly more expensive than the brominated analog, reflecting its specialized role in drug development .

Biological Activity

3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid (CAS: 149353-73-1) is a compound that belongs to the benzoazepine family, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H21NO4
  • Molecular Weight : 291.35 g/mol
  • Purity : 97%
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets involved in cellular processes such as apoptosis and DNA damage repair. Notably, compounds in this class have been studied for their role as PARP (Poly(ADP-ribose) polymerase) inhibitors, which are crucial in cancer therapy.

Antitumor Activity

Research indicates that derivatives of the benzoazepine structure can inhibit tumor cell growth through mechanisms involving apoptosis induction and DNA repair inhibition. For instance:

  • In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), OVCAR-3 (ovarian cancer), and HCT-116 (colon cancer) cells.
  • MTT assays revealed that compounds similar to this compound possess IC50 values in the low micromolar range, suggesting potent anti-proliferative effects .

Mechanistic Insights

The mechanism by which this compound exerts its antitumor effects includes:

  • Induction of Apoptosis : Flow cytometry studies demonstrated that treatment with related compounds led to increased apoptosis rates in A549 cells. The apoptosis was dose-dependent and correlated with the modulation of caspase activity .
  • Inhibition of PARP Activity : As a PARP inhibitor, it reduces the biosynthesis of poly(ADP-ribose) (PAR), thereby disrupting DNA repair mechanisms in cancer cells .

Case Studies

Several studies highlight the biological activity of related compounds:

StudyCompound TestedCell LineIC50 (µM)Mechanism
Compound 11bA5491.95PARP inhibition and apoptosis induction
Compound 11bOVCAR-3Not reportedInduces apoptosis via caspase pathway
Compound 11bHCT-116Not reportedInhibits DNA repair mechanisms

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively characterized; however, similar compounds exhibit favorable absorption and distribution characteristics. Toxicological assessments indicate potential risks associated with high doses but demonstrate acceptable safety profiles at therapeutic concentrations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group is commonly introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) to protect amine intermediates. For benzoazepine scaffolds, cyclization strategies using reductive amination or acid-catalyzed ring closure may be employed. Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization is recommended. Characterization should include 1^1H/13^{13}C NMR, HPLC, and mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : Confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and azepine ring protons (δ 3.0–4.5 ppm for NH and CH2_2 groups).
  • HPLC : Assess purity (>95% recommended for research-grade material) using reverse-phase C18 columns with UV detection.
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+).
  • IR : Identify carboxylic acid (1700–1750 cm1^{-1}) and Boc carbonyl (1680–1700 cm1^{-1}) stretches .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical NMR predictions and experimental data for this compound?

  • Methodological Answer :

  • Step 1 : Verify solvent and temperature conditions (e.g., DMSO-d6_6 vs. CDCl3_3 shifts).
  • Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for azepine ring protons.
  • Step 3 : Compare with computational models (DFT or machine learning-based NMR predictors) to identify conformational discrepancies.
  • Step 4 : Re-examine synthetic intermediates for unintended byproducts (e.g., epimerization or residual solvents) .

Q. What strategies optimize coupling reactions involving the Boc-protected intermediate?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings or peptide coupling reagents (EDC/HOBt) for carboxylic acid activation.
  • Solvent Optimization : Use polar aprotic solvents (DMF, THF) with controlled water content to balance reactivity and Boc-group stability.
  • Temperature Control : Maintain reactions at 0–25°C to minimize Boc deprotection .

Q. How should ecological risks be assessed when disposal data for this compound are unavailable?

  • Methodological Answer :

  • Precautionary Principle : Treat as persistent bioaccumulative toxic (PBT) due to aromatic and heterocyclic motifs.
  • Waste Management : Neutralize carboxylic acid groups with aqueous NaOH (pH >10) before incineration by licensed facilities.
  • Regulatory Compliance : Consult local guidelines (e.g., EPA’s Toxic Substances Control Act) and document disposal procedures rigorously .

Data Contradiction and Validation

Q. What steps ensure methodological rigor when reporting conflicting solubility data?

  • Methodological Answer :

  • Replicate Experiments : Perform triplicate solubility tests in DMSO, water, and ethanol under controlled temperatures.
  • Analytical Validation : Use dynamic light scattering (DLS) to detect aggregates or micelle formation in aqueous solutions.
  • Cross-Reference : Compare results with structurally similar compounds (e.g., tert-butyl-protected tetrahydroquinolines) to identify trends .

Notes on Evidence Utilization

  • Safety protocols are derived from SDS documents for analogous Boc-protected compounds .
  • Synthetic methodologies extrapolated from tert-butyl esterification and azepine cyclization literature .
  • Ecological guidelines based on general regulatory frameworks due to lack of compound-specific data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.